Home > Products > Screening Compounds P71867 > JAK3 Inhibitor, Negative Control
JAK3 Inhibitor, Negative Control - 153437-07-1

JAK3 Inhibitor, Negative Control

Catalog Number: EVT-3378999
CAS Number: 153437-07-1
Molecular Formula: C16H16ClN3O2
Molecular Weight: 317.77 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

JAK3 Inhibitor, Negative Control refers to a compound that inhibits the Janus kinase 3 enzyme, which is crucial in the signaling pathways of various cytokines. This inhibition has significant implications in immunology and oncology, particularly in modulating immune responses and treating autoimmune diseases and cancers. JAK3 is primarily expressed in hematopoietic cells and plays a pivotal role in the signaling of interleukin receptors, which are essential for lymphocyte development and function.

Source

The JAK3 inhibitors have been derived from extensive research into the JAK-STAT signaling pathway, which is integral to immune cell regulation. The inhibitors are synthesized through various chemical methods that target the ATP-binding site of the JAK3 enzyme, leading to its inhibition. Notable compounds include PF-06651600 and others identified through high-throughput screening and structure-activity relationship studies.

Classification

JAK3 inhibitors fall under the category of Janus kinase inhibitors, which are a subclass of immunomodulating agents. They are classified based on their specificity towards different JAK family members (JAK1, JAK2, JAK3, TYK2) and their mechanism of action as enzyme inhibitors that interfere with cytokine signaling.

Synthesis Analysis

Methods

The synthesis of JAK3 inhibitors typically involves several organic chemistry techniques, including:

  • High-Throughput Screening: This method identifies potential inhibitors from large libraries of compounds.
  • Structure-Activity Relationship Studies: These studies evaluate how different chemical modifications affect the potency and selectivity of the inhibitors.
  • Chemical Synthesis: Common synthetic routes include the use of pyrrolopyrimidine scaffolds that mimic ATP binding, enhancing specificity towards JAK3.

Technical Details

For instance, one prominent synthesis method involves creating derivatives based on a 3-pyrimidinylazaindole core structure. The synthesis might involve multi-step reactions including condensation reactions, cyclization, and purification processes such as chromatography to isolate the active compounds.

Molecular Structure Analysis

Structure

The molecular structure of typical JAK3 inhibitors includes:

  • A pyrrolopyrimidine or 1H-pyrrolo[2,3-b]pyridine scaffold that binds to the ATP-binding site.
  • Functional groups that enhance binding affinity and selectivity for JAK3 over other kinases.

Data

Crystallographic data for the JAK3 kinase domain can be obtained from databases like RCSB Protein Data Bank. For example, the PDB ID for JAK3 is 5WFJ, which provides insights into its active site configuration and interactions with inhibitors.

Chemical Reactions Analysis

Reactions

The primary reaction mechanism for JAK3 inhibition involves competitive inhibition where the inhibitor binds to the ATP-binding site of JAK3. This prevents ATP from binding, thereby blocking phosphorylation events crucial for downstream signaling.

Technical Details

Inhibitors like PF-06651600 have been shown to effectively block STAT5 phosphorylation in T cells by preventing JAK3 activation upon cytokine receptor engagement. The efficacy is often assessed through biochemical assays measuring phosphorylation levels in response to cytokine stimulation.

Mechanism of Action

Process

The mechanism by which JAK3 inhibitors exert their effects involves:

  1. Binding: The inhibitor binds to the ATP-binding pocket of JAK3.
  2. Inhibition of Phosphorylation: This prevents ATP from phosphorylating tyrosine residues on cytokine receptors.
  3. Downstream Effects: The inhibition disrupts the activation of transcription factors such as STAT5, leading to reduced expression of genes involved in immune responses.

Data

Studies indicate that specific inhibitors can significantly alter T-cell responses in both autoimmune conditions and cancer therapy settings by modulating cytokine signaling pathways.

Physical and Chemical Properties Analysis

Physical Properties

JAK3 inhibitors generally exhibit:

  • High solubility in organic solvents.
  • Stability under physiological conditions.

Chemical Properties

They possess characteristics such as:

  • Molecular weights typically ranging from 300 to 500 g/mol.
  • LogP values indicating moderate lipophilicity conducive for cell membrane penetration.

Relevant analyses often include:

  • Melting Point Determination: To assess purity.
  • NMR Spectroscopy: For structural elucidation.
Applications

Scientific Uses

JAK3 inhibitors have numerous applications in scientific research and clinical settings:

  • Autoimmune Diseases: Used to modulate immune responses in conditions like rheumatoid arthritis and psoriasis.
  • Cancer Therapy: Investigated for their ability to enhance anti-tumor immunity by improving T-cell function against malignancies.
  • Hair Growth Promotion: Emerging studies suggest potential applications in treating alopecia via modulation of hair follicle signaling pathways.
Molecular Biology of JAK3 Signaling in Immune Regulation

JAK3 Structural Domains and γc Cytokine Receptor Interactions

Janus kinase 3 (JAK3) is a cytoplasmic tyrosine kinase characterized by seven conserved Janus homology (JH) domains that dictate its function and receptor interactions. The JH1 domain serves as the catalytic kinase domain, while JH2 functions as a regulatory pseudokinase domain that constrains basal kinase activity through intramolecular interactions [2] [4]. The FERM domain (encompassing JH4-JH7) mediates critical binding to the common gamma chain (γc) of cytokine receptors—a non-redundant interaction essential for signal transduction [4] [8]. Unlike ubiquitously expressed JAK1/JAK2, JAK3 exhibits restricted expression primarily in hematopoietic cells and associates exclusively with γc-containing receptors (IL-2, IL-4, IL-7, IL-9, IL-15, IL-21) [4] [5].

Structural analyses reveal that JAK3 binding stabilizes γc receptor complexes at the plasma membrane. While γc can traffic independently of JAK3, full-length JAK3 expression enhances γc surface localization by facilitating receptor complex assembly. This process requires intact JAK3 structure—kinase activity is dispensable, but truncation of any JH domain disrupts receptor trafficking [8]. Mutations in the FERM domain (e.g., Y100C) abolish γc binding, clinically manifesting as severe combined immunodeficiency (SCID) due to abrogated cytokine signaling [6] [9]. Notably, hypomorphic JAK3 mutations permit residual receptor binding and signaling, leading to atypical phenotypes with autologous T-cell development but defective peripheral homeostasis [9].

Table 1: Functional Domains of JAK3 and Their Roles in γc Receptor Signaling

DomainStructural FeaturesFunctional RoleConsequence of Disruption
FERM (JH4-JH7)~400 residues; binds Box1 motif of γcReceptor docking and complex stabilizationLoss of γc association; SCID phenotype [4] [8]
Pseudokinase (JH2)Kinase-like inactive domainAutoinhibitory; regulates JH1 activityHyperactivation or destabilization; oncogenic potential [2] [4]
Kinase (JH1)Catalytic tyrosine kinasePhosphorylates γc and STATsAbrogated signal transduction; immunodeficiency [4] [6]
SH2-like (JH3-JH4)Homology to Src-homology 2STAT recruitment and scaffoldingImpaired STAT5/3 activation [4]

Immunological Implications of JAK3-Deficient Dendritic Cell Phenotypes

JAK3 deficiency paradoxically enhances dendritic cell (DC) inflammatory responses despite its canonical role in cytokine signaling. In JAK3-/- murine models, bone marrow-derived DCs exhibit:

  • Increased survival via downregulation of pro-apoptotic proteins (Bax, Bak) [3]
  • Hyperproduction of IL-12 and IL-10 upon TLR4 stimulation with LPS [3] [7]
  • Impaired PI3K-Akt pathway activation, leading to unrestrained GSK3β activity [7]

Mechanistically, JAK3 deficiency disrupts negative feedback circuits that normally temper TLR responses. Loss of JAK3-mediated PI3K phosphorylation reduces Akt activation, preventing inhibitory phosphorylation of GSK3β. Hyperactive GSK3β then:

  • Amplifies NF-κB p65 DNA binding (via Ser536 phosphorylation), boosting TNF-α, IL-6, and IL-12 production
  • Suppresses CREB-mediated transcription of anti-inflammatory genes like IL-10 [7]

This signaling imbalance skews T-cell polarization toward Th1/Th17 phenotypes. JAK3-/- DCs prime naïve CD4+ T cells to secrete elevated IFN-γ and IL-17—a response abolished by GSK3β inhibition [7]. Pathologically, JAK3-/- mice develop neutrophil-rich intestinal inflammation characterized by epithelial erosion and IL-17 overexpression, confirming the in vivo relevance of DC dysregulation [7].

Table 2: Cytokine Dysregulation in JAK3-Deficient Dendritic Cells

StimulusCytokine ProfileMechanistic BasisDownstream Effect
TLR4 (LPS)↑ IL-12, ↑ TNF-α, ↓ IL-10GSK3β-mediated NF-κB hyperactivation & CREB suppressionTh1 skewing; neutrophil recruitment [3] [7]
TLR2 (Pam3CSK4)↑ IL-6, ↑ IL-23Enhanced p65/RelB nuclear translocationTh17 differentiation [7]
TLR5 (Flagellin)↑ IL-1β, ↓ TGF-βReduced Akt-mediated STAT3 inhibitionTissue inflammation [7]

Properties

CAS Number

153437-07-1

Product Name

JAK3 Inhibitor, Negative Control

IUPAC Name

6,7-dimethoxy-N-phenylquinazolin-4-amine;hydrochloride

Molecular Formula

C16H16ClN3O2

Molecular Weight

317.77 g/mol

InChI

InChI=1S/C16H15N3O2.ClH/c1-20-14-8-12-13(9-15(14)21-2)17-10-18-16(12)19-11-6-4-3-5-7-11;/h3-10H,1-2H3,(H,17,18,19);1H

InChI Key

JRDRXNJUOHNEAQ-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC=C3)OC.Cl

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC=C3)OC.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.